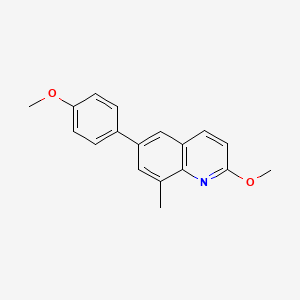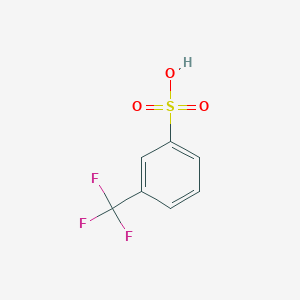
3-(Hydroxymethyl)-5-methylbenzoic acid
概述
描述
3-(Hydroxymethyl)-5-methylbenzoic acid is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
3-(Hydroxymethyl)-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxymethyl-5-methylbenzyl alcohol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:
-
Oxidation with Potassium Permanganate
- Reactant: 3-Hydroxymethyl-5-methylbenzyl alcohol
- Oxidizing Agent: Potassium permanganate (KMnO4)
- Solvent: Aqueous solution
- Conditions: Acidic medium, typically sulfuric acid (H2SO4)
- Product: this compound
-
Oxidation with Chromium Trioxide
- Reactant: 3-Hydroxymethyl-5-methylbenzyl alcohol
- Oxidizing Agent: Chromium trioxide (CrO3)
- Solvent: Acetone or dichloromethane
- Conditions: Acidic medium, typically acetic acid (CH3COOH)
- Product: this compound
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents but optimized for efficiency and yield. Continuous flow reactors and catalytic oxidation methods may be employed to enhance the production rate and minimize by-products.
化学反应分析
Types of Reactions
3-(Hydroxymethyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
-
Oxidation
- The hydroxymethyl group can be further oxidized to a carboxylic acid group, forming 3-carboxy-5-methylbenzoic acid.
- Common oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction
- The carboxylic acid group can be reduced to an alcohol group, forming 3-hydroxymethyl-5-methylbenzyl alcohol.
- Common reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Substitution
- The hydroxyl group can undergo substitution reactions with various reagents to form esters, ethers, or halides.
- Common reagents: Alcohols (for esterification), alkyl halides (for etherification), thionyl chloride (for halogenation).
Major Products Formed
Oxidation: 3-Carboxy-5-methylbenzoic acid
Reduction: 3-Hydroxymethyl-5-methylbenzyl alcohol
Substitution: Esters, ethers, halides depending on the reagents used
科学研究应用
3-(Hydroxymethyl)-5-methylbenzoic acid has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the synthesis of biologically active compounds and pharmaceuticals.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Used as an intermediate in the synthesis of drug candidates.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new polymers and resins.
作用机制
The mechanism of action of 3-(Hydroxymethyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, modulating their activity.
相似化合物的比较
3-(Hydroxymethyl)-5-methylbenzoic acid can be compared with other similar compounds, such as:
-
3-Hydroxy-5-methylbenzoic acid
- Lacks the hydroxymethyl group, affecting its reactivity and applications.
-
4-Hydroxymethylbenzoic acid
- The position of the hydroxymethyl group on the benzene ring differs, leading to variations in chemical behavior.
-
3-Methyl-5-hydroxybenzoic acid
- The position of the methyl and hydroxyl groups is reversed, influencing its chemical properties.
属性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)-5-methylbenzoic acid |
InChI |
InChI=1S/C9H10O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) |
InChI 键 |
BIOXYUWVLDTYMT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C(=O)O)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-Dimethylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8748455.png)



amine](/img/structure/B8748475.png)








